Adenosine

Description

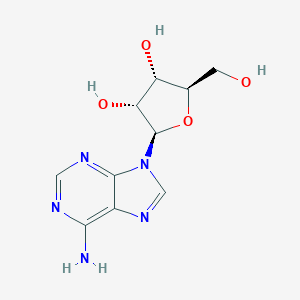

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | adenosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022558 | |

| Record name | Adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |

| Record name | SID855932 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles (from water +3/2), Crystals from water, White crystalline powder | |

CAS No. |

58-61-7 | |

| Record name | Adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235.5 °C | |

| Record name | Adenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endogenous Cardioprotector: A Historical and Technical Guide to Adenosine in Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unfolding Saga of a Retaliatory Metabolite

In the intricate landscape of cardiovascular physiology, few molecules have charted a journey as profound and multifaceted as adenosine. Initially observed for its dramatic effects on heart rhythm, this simple nucleoside has emerged as a critical endogenous regulator of cardiac function, a key player in the heart's defense against ischemic injury, and a valuable pharmacological tool in both diagnostic and therapeutic settings. This guide navigates the historical milestones and technical underpinnings of this compound research, offering a deep dive into the experimental choices and scientific logic that have shaped our understanding of this "retaliatory metabolite."[1] We will journey from the early serendipitous observations to the molecular intricacies of receptor signaling and the rational design of this compound-based cardiovascular therapies.

Part 1: The Genesis of a Cardiovascular Modulator - Early Observations and the Birth of a Hypothesis

The story of this compound in cardiovascular science begins not with a targeted investigation, but with a series of astute observations. In 1929, A.N. Drury and Albert Szent-Györgyi, while studying the physiological effects of tissue extracts, made a landmark discovery. They noted that an "adenine compound" extracted from the heart and other tissues had potent and transient effects on the mammalian heart, including a slowing of the heart rate and an impairment of conduction between the atria and ventricles.[2][3] This seminal work, "The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart," published in The Journal of Physiology, laid the very foundation of this compound research.[2]

It was not until the 1960s that the next pivotal chapter in the this compound story was written. Robert M. Berne, in a series of elegant experiments, proposed the "this compound hypothesis" of coronary blood flow regulation.[4] Berne postulated that during periods of myocardial hypoxia or increased metabolic demand, the breakdown of this compound triphosphate (ATP) leads to an accumulation of this compound in the interstitial fluid. This this compound then acts as a local vasodilator, increasing coronary blood flow to match the metabolic needs of the myocardium. This concept of this compound as a crucial link between myocardial metabolism and coronary perfusion was a paradigm shift in cardiovascular physiology.[4][5][6]

Key Experimental Protocol: The Langendorff Isolated Heart Preparation

A cornerstone of early cardiovascular research, the Langendorff isolated heart preparation was instrumental in elucidating the direct effects of this compound on the heart, independent of systemic neural and hormonal influences. This ex vivo technique allows for the controlled perfusion of the heart with a physiological salt solution, enabling researchers to introduce compounds like this compound and observe their direct effects on heart rate, contractility, and coronary flow.

Methodology:

-

Animal Preparation: A suitable animal model (e.g., rabbit, guinea pig) is anesthetized, and the heart is rapidly excised.

-

Cannulation: The aorta is cannulated, and the cannula is connected to a perfusion apparatus.

-

Retrograde Perfusion: A warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) is perfused retrogradely into the aorta. The pressure of the perfusate closes the aortic valve, forcing the solution into the coronary arteries, thus perfusing the myocardium.

-

Parameter Measurement: Heart rate and contractile force can be measured using a force transducer attached to the apex of the heart. Coronary flow can be measured by collecting the effluent from the pulmonary artery.

-

Drug Administration: this compound or other pharmacological agents can be infused into the perfusion line to study their effects on cardiac parameters.

Part 2: Deconstructing the Message - The Discovery and Characterization of this compound Receptors

The physiological effects of this compound are mediated by specific cell surface receptors. The journey to identify and classify these receptors was a critical step in understanding the diverse actions of this compound. The initial classification was based on the differential effects of this compound analogs on adenylyl cyclase activity. This led to the distinction between A1 receptors, which inhibit adenylyl cyclase, and A2 receptors, which stimulate it.

Subsequent molecular cloning and pharmacological studies have revealed a family of four distinct G protein-coupled this compound receptors: A1, A2A, A2B, and A3.[7] Each receptor subtype exhibits a unique tissue distribution, signaling pathway, and pharmacological profile, accounting for the wide range of this compound's effects.

| Receptor Subtype | Primary Cardiovascular Location | G-Protein Coupling | Primary Signaling Pathway | Key Cardiovascular Functions |

| A1 | Atria, SA and AV nodes, Ventricular myocytes | Gi/o | Inhibition of adenylyl cyclase, activation of K+ channels | Negative chronotropy (decreased heart rate), negative dromotropy (slowed AV conduction), cardioprotection |

| A2A | Coronary and peripheral vascular smooth muscle cells, endothelial cells | Gs | Stimulation of adenylyl cyclase | Coronary and peripheral vasodilation |

| A2B | Vascular smooth muscle cells, endothelial cells, mast cells | Gs/Gq | Stimulation of adenylyl cyclase and phospholipase C | Vasodilation, inflammation |

| A3 | Cardiac fibroblasts, mast cells | Gi/o | Inhibition of adenylyl cyclase, activation of phospholipase C | Cardioprotection, inflammation |

Experimental Workflow: Radioligand Binding and Functional Assays for Receptor Characterization

The characterization of this compound receptor subtypes heavily relied on radioligand binding assays and functional assays to determine the affinity of various ligands and their downstream signaling effects.

Radioligand Binding Assay Protocol:

-

Membrane Preparation: Cell membranes expressing the this compound receptor subtype of interest are prepared from cultured cells or tissues.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors) in the presence or absence of a competing unlabeled ligand.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the binding affinity (Kd) and the density of receptors (Bmax).

Functional Assay (cAMP Accumulation) Protocol:

-

Cell Culture: Cells expressing the this compound receptor of interest are cultured.

-

Stimulation: The cells are stimulated with an this compound receptor agonist in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Lysis and Measurement: The cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The dose-response curve for the agonist is plotted to determine its potency (EC50) and efficacy.

Part 3: From Bench to Bedside - this compound in Cardiovascular Medicine

The deep understanding of this compound's physiological roles has paved the way for its successful translation into clinical practice. Two areas where this compound has had a profound impact are the management of supraventricular tachycardias and the diagnosis of coronary artery disease.

A. Taming the Racing Heart: this compound in the Treatment of Supraventricular Tachycardia (SVT)

The potent negative dromotropic effect of this compound on the atrioventricular (AV) node, first hinted at by Drury and Szent-Györgyi, makes it a highly effective agent for terminating reentrant arrhythmias that involve the AV node.[8][9] Its extremely short half-life (less than 10 seconds) makes it a safe therapeutic option, as any adverse effects are transient.[9]

Clinical Protocol for this compound Administration in SVT:

-

Patient Preparation: The patient should be in a supine position with continuous ECG monitoring. A physician should be present at the bedside.

-

Initial Dose: An initial dose of 6 mg of this compound is administered as a rapid intravenous (IV) bolus over 1-2 seconds into a large peripheral vein, followed immediately by a 20 mL saline flush.[10][11][12]

-

Second Dose: If the SVT does not terminate within 1-2 minutes, a second dose of 12 mg is administered in the same rapid manner.[10][11][12]

-

Monitoring: The patient's ECG and blood pressure are closely monitored throughout the procedure. A brief period of asystole or bradycardia is common after successful conversion.

B. Unmasking Ischemia: this compound in Myocardial Perfusion Imaging

The potent vasodilatory effect of this compound on the coronary arteries, mediated primarily by the A2A receptor, is harnessed in myocardial perfusion imaging to assess for coronary artery disease.[4][5][13] By inducing maximal coronary hyperemia, this compound exaggerates the difference in blood flow between normal and stenotic coronary arteries, allowing for the detection of perfusion defects.

Mechanism of Action:

-

This compound Infusion: this compound is infused intravenously at a controlled rate.

-

Coronary Vasodilation: this compound binds to A2A receptors on coronary vascular smooth muscle cells, leading to relaxation and a significant increase in coronary blood flow in healthy arteries.

-

"Coronary Steal": In the presence of a significant coronary stenosis, the downstream vessels are often already maximally dilated at rest. This compound infusion dilates the surrounding healthy vessels, potentially shunting blood away from the stenotic vessel, a phenomenon known as "coronary steal."

-

Radiotracer Injection: A radioactive tracer (e.g., Thallium-201 or Technetium-99m sestamibi) is injected at peak vasodilation.

-

Imaging: The distribution of the tracer in the myocardium is imaged using a gamma camera, revealing areas of reduced uptake (perfusion defects) corresponding to ischemic tissue.

Part 4: The Heart's Innate Defense - this compound and Ischemic Preconditioning

In 1986, a groundbreaking discovery by Murry, Jennings, and Reimer revealed that brief, non-lethal episodes of ischemia and reperfusion could protect the myocardium from a subsequent, more prolonged ischemic insult. This phenomenon, termed "ischemic preconditioning," highlighted the heart's remarkable ability to adapt to stress. Subsequent research identified this compound, released during the brief ischemic periods, as a key trigger and mediator of this powerful cardioprotective effect. The activation of A1 and A3 this compound receptors initiates a complex signaling cascade that ultimately confers this ischemic tolerance.

Visualizing the Pathways

To better understand the intricate signaling mechanisms of this compound, the following diagrams illustrate the key pathways involved in its cardiovascular effects.

Caption: this compound A1 Receptor Signaling in Cardiomyocytes.

Caption: this compound A2A Receptor Signaling in Vascular Smooth Muscle.

Conclusion: An Ever-Evolving Narrative

The history of this compound in cardiovascular research is a testament to the power of observation, the rigor of experimental science, and the continuous evolution of our understanding of complex biological systems. From a curious "adenine compound" to a sophisticated modulator of cardiac function and a cornerstone of cardiovascular medicine, the journey of this compound is far from over. As we delve deeper into the nuances of receptor subtype signaling, explore the potential of novel this compound-based therapeutics, and unravel the intricate role of this compound in cardiovascular disease, the next chapter in this remarkable story is waiting to be written.

References

- Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of Physiology, 68(3), 213–237. [Link]

- Berne, R. M. (1963). Cardiac nucleotides in hypoxia: possible role in regulation of coronary blood flow. American Journal of Physiology-Legacy Content, 204(2), 317-322. [Link]

- DiMarco, J. P., Sellers, T. D., Berne, R. M., West, G. A., & Belardinelli, L. (1983). This compound: electrophysiologic effects and therapeutic use for terminating paroxysmal supraventricular tachycardia.

- Murry, C. E., Jennings, R. B., & Reimer, K. A. (1986). Preconditioning with ischemia: a delay of lethal cell injury in ischemic myocardium.

- Olah, M. E., & Stiles, G. L. (1995). This compound receptor subtypes: characterization and therapeutic regulation. Annual review of pharmacology and toxicology, 35(1), 581-606. [Link]

- Fredholm, B. B., AP, I. J., Jacobson, K. A., Klotz, K. N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of this compound receptors. Pharmacological reviews, 53(4), 527-552. [Link]

- ACLS Algorithms. (n.d.). ACLS and this compound. ACLS-Algorithms.com. [Link]

- Affordable ACLS. (n.d.). Treating SVT with this compound: A Complete Clinical Guide. Affordable ACLS. [Link]

- Dr.Oracle. (2025). What is the recommended dose and administration of this compound for supraventricular tachycardia (SVT)

- Dr.Oracle. (2025). What is the initial dose of this compound (this compound) for supraventricular tachycardia (SVT)?. Dr.Oracle. [Link]

- Mustafa, S. J., Ansari, H. R., & Abebe, W. (2021). This compound and this compound receptor-mediated action in coronary microcirculation. Basic Research in Cardiology, 116(1), 22. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- Salvatore, C. A., Jacobson, M. A., Taylor, H. E., Linden, J., & Johnson, R. G. (1993). Molecular cloning and characterization of the human A3 this compound receptor. Proceedings of the National Academy of Sciences, 90(21), 10365-10369. [Link]

- Varani, K., Merighi, S., Gessi, S., Klotz, K. N., Leung, E., Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Borea, P. A. (2000). Pharmacological and biochemical characterization of this compound receptors in the human malignant melanoma A375 cell line. British journal of pharmacology, 130(4), 889–897. [Link]

- Newby, A. C. (1984). This compound and the concept of 'retaliatory metabolites'. Trends in Biochemical Sciences, 9(2), 42-44.

- Hage, F. G., Heo, J., & Iskandrian, A. E. (2008). This compound-induced coronary vasodilatation during transesophageal Doppler echocardiography.

- Olsson, R. A., & Bunger, R. (1987). Metabolic control of coronary blood flow. Progress in cardiovascular diseases, 29(5), 369-387.

- Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of physiology, 68(3), 213. [Link]

- Hein, T. W., & Kuo, L. (2004). Mechanism of vasodilation to this compound in coronary arterioles from patients with heart disease. American Journal of Physiology-Heart and Circulatory Physiology, 287(5), H2102-H2108. [Link]

- Mustafa, S. J., et al. (2021). This compound and this compound receptor-mediated action in coronary microcirculation. Basic research in cardiology, 116(1), 1-17. [Link]

- Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of Physiology, 68(3), 213–237. [Link]

Sources

- 1. Historical and Current this compound Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and this compound receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. acls-algorithms.com [acls-algorithms.com]

- 10. Treating SVT with this compound: A Complete Clinical Guide - ACLS [affordableacls.com]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. ahajournals.org [ahajournals.org]

Endogenous Adenosine and the Regulation of Sleep: A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the critical role of endogenous adenosine in the regulation of sleep-wake cycles. This compound, a purine nucleoside, functions as a key homeostatic regulator of sleep, accumulating in specific brain regions during wakefulness and diminishing during sleep. This accumulation is intrinsically linked to neuronal metabolic activity, positioning this compound as a crucial link between cellular energy status and the global state of sleep. We will explore the neurobiology of this compound, including its synthesis, clearance, and receptor-mediated signaling pathways. Furthermore, this guide details the principal experimental methodologies used to investigate the adenosinergic system, from in vivo quantification to genetic manipulation. Finally, we discuss the therapeutic implications of targeting this system for the development of novel treatments for sleep disorders.

Introduction: this compound as a Primordial Sleep Factor

The daily oscillation between sleep and wakefulness is governed by two primary processes: a circadian rhythm (Process C) that dictates the timing of sleep and a homeostatic drive (Process S) that reflects the accumulated need for sleep. While the circadian component is driven by a well-defined molecular clock, the neurochemical basis of sleep homeostasis has been a subject of intense investigation. Compelling evidence points to endogenous this compound as a primary mediator of this homeostatic sleep pressure.[1][2]

Unlike classical neurotransmitters, this compound is not stored in vesicles and released in a strictly synaptic manner.[3][4] Instead, its extracellular concentration is tightly coupled to the metabolic activity of neurons and glial cells.[5] During periods of prolonged wakefulness, heightened neuronal activity leads to the breakdown of this compound triphosphate (ATP), resulting in a progressive increase in extracellular this compound in key brain areas like the basal forebrain and cortex.[3][5][6] This accumulation of this compound is hypothesized to be a fundamental "sleep factor," a substance that tracks the duration of wakefulness and promotes the transition to sleep.[1][7]

The Neurobiology of this compound in Sleep-Wake Regulation

This compound Production and Clearance in the Brain

The concentration of extracellular this compound, the biologically active pool for sleep regulation, is determined by a dynamic balance between its production and clearance.

-

Cellular Sources and Production: this compound is primarily formed from the breakdown of adenine nucleotides (ATP, ADP, AMP).[3][8] This process can occur intracellularly, with this compound then being released into the extracellular space via equilibrative nucleoside transporters (ENTs), or extracellularly, through the action of ecto-nucleotidases that dephosphorylate released ATP. Both neurons and astrocytes contribute to the extracellular this compound pool, with astrocytes playing a significant role in mediating homeostatic sleep pressure through gliotransmission.[9][10]

-

This compound Clearance: The primary enzyme responsible for clearing extracellular this compound is this compound kinase (ADK), which phosphorylates this compound to AMP.[9][11] The activity of ADK is crucial in regulating the adenosinergic tone in the brain.[12] Another enzyme, this compound deaminase (ADA), converts this compound to inosine, also contributing to its clearance.[1] Pharmacological inhibition of ADK or ADA leads to increased extracellular this compound levels and enhanced sleep.[1][12]

This compound Receptor Subtypes and Their Distribution

This compound exerts its effects by binding to four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 and A2A receptors are the most implicated in sleep regulation.[3][8]

-

A1 Receptors (A1R): The "Brake" on Wakefulness: A1 receptors are widely distributed throughout the brain and are coupled to inhibitory G-proteins (Gi/o).[9] Their activation generally leads to neuronal hyperpolarization and inhibition of neurotransmitter release. In the context of sleep, A1Rs are thought to promote sleep by inhibiting wake-promoting cholinergic neurons in the basal forebrain and glutamatergic neurons in the cortex and thalamus.[5][7][9] This widespread inhibition effectively acts as a "brake" on the arousal systems.

-

A2A Receptors (A2AR): Promoting Sleep in Key Brain Regions: A2A receptors are coupled to stimulatory G-proteins (Gs/olf) and are highly expressed in the striatum, nucleus accumbens, and olfactory tubercle.[[“]][14] Activation of A2A receptors in these regions promotes sleep, potentially by inhibiting arousal-promoting pathways.[9][[“]] Notably, the arousal-suppressing effects of caffeine are largely mediated by its antagonism of A2A receptors.[3] A2A receptors are also considered to function as a "gate" for sleep initiation.[[“]]

Signaling Pathways of this compound Receptors

The distinct effects of A1 and A2A receptor activation stem from their coupling to different G-protein signaling cascades.

-

A1 Receptor-Mediated Inhibition: Upon this compound binding, the A1R activates Gi/o proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] This reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, thus inhibiting neuronal firing.[9]

-

A2A Receptor-Mediated Excitation/Disinhibition: Activation of A2ARs stimulates Gs/olf proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP and PKA activity.[14] This pathway can lead to the phosphorylation of various downstream targets, ultimately modulating neuronal excitability and gene expression to promote sleep.

Caption: this compound receptor signaling pathways in sleep regulation.

Key Brain Regions in Adenosinergic Sleep Regulation

The sleep-promoting effects of this compound are not diffuse but are mediated through actions in specific, interconnected brain nuclei that form the sleep-wake regulatory network.

-

Basal Forebrain (BF): This region is a primary target for the sleep-inducing effects of this compound.[5][7] Extracellular this compound levels in the BF increase progressively during wakefulness and decrease during sleep.[3][6] By acting on A1 receptors, this compound inhibits the wake-promoting cholinergic neurons in this area, thus reducing cortical arousal.[5][7]

-

Ventrolateral Preoptic Area (VLPO): The VLPO is a key sleep-promoting nucleus containing GABAergic and galaninergic neurons that inhibit the major arousal centers of the brainstem and hypothalamus.[16] this compound promotes sleep, in part, by activating VLPO neurons.[17] This activation is thought to occur indirectly through an A1 receptor-mediated disinhibition, where this compound suppresses inhibitory inputs to the VLPO neurons.[18][19][20] There is also evidence for direct excitatory effects via A2A receptors.[21][22]

-

Tuberomammillary Nucleus (TMN): The TMN is the sole source of histaminergic neurons in the brain, which are crucial for maintaining wakefulness. This compound, via A1 receptors, potently inhibits these neurons, contributing to the transition from wakefulness to sleep.

-

Striatum and Nucleus Accumbens: These areas, rich in A2A receptors, are also implicated in sleep regulation.[[“]] Activation of A2A receptors in the nucleus accumbens is thought to promote sleep by inhibiting arousal-promoting neurons.[9][10]

Experimental Methodologies for Studying this compound and Sleep

A variety of sophisticated techniques are employed to unravel the complex role of this compound in sleep. The choice of methodology is critical and depends on the specific scientific question being addressed.

In Vivo Measurement of Extracellular this compound

Quantifying the dynamics of extracellular this compound across the sleep-wake cycle is fundamental to understanding its homeostatic role.

-

Microdialysis: This is considered the gold standard for measuring extracellular levels of neurochemicals in specific brain regions of freely moving animals.[6] A microdialysis probe with a semi-permeable membrane is stereotactically implanted into the brain region of interest. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF), allowing for the diffusion of extracellular molecules, including this compound, into the dialysate. The collected samples are then analyzed, typically using high-performance liquid chromatography (HPLC).[23][24]

Protocol: In Vivo Microdialysis for Brain this compound Measurement

-

Probe Implantation: Anesthetize the animal (e.g., rat, mouse) and stereotactically implant a guide cannula targeted to the brain region of interest (e.g., basal forebrain). Allow for a recovery period of 5-7 days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 2 hours.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a preservation solution.

-

Behavioral Monitoring: Simultaneously record the animal's sleep-wake state using EEG/EMG (see section 4.2).

-

Analysis: Quantify this compound concentrations in the collected dialysate using HPLC with fluorescence or electrochemical detection.[23][25]

-

Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the correct placement of the microdialysis probe.

-

-

Biosensors: A newer approach involves the use of enzyme-based biosensors that can be implanted in the brain to provide real-time measurements of this compound with higher temporal resolution than microdialysis.[23][26] These sensors typically use a cascade of enzymes (e.g., this compound deaminase, purine nucleoside phosphorylase, xanthine oxidase) coated on an electrode to generate a detectable electrochemical signal proportional to the this compound concentration.[26]

Electrophysiological and Behavioral Monitoring

-

EEG/EMG Recordings for Sleep Staging: Electroencephalography (EEG) and electromyography (EMG) are essential for accurately identifying the different stages of sleep (Wake, NREM, REM).[27][28] EEG electrodes are placed on the skull to record cortical brainwave activity, while EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.[28][29] Specific EEG frequency bands and EMG activity levels characterize each sleep stage.[30]

| Sleep Stage | Dominant EEG Frequencies | EMG Activity |

| Wakefulness | Low-amplitude, high-frequency (Beta, Gamma) | High |

| NREM Sleep | High-amplitude, low-frequency (Delta, Theta), Sleep Spindles | Reduced |

| REM Sleep | Low-amplitude, mixed-frequency (Theta, Beta) | Atonia (lowest) |

-

Combining Microdialysis with EEG: A powerful experimental design involves the simultaneous use of in vivo microdialysis and EEG/EMG recordings in the same animal. This allows for the direct correlation of changes in extracellular this compound levels in a specific brain region with transitions between sleep-wake states.

Caption: Workflow for combined in vivo microdialysis and EEG/EMG recording.

Pharmacological Manipulation

The use of specific agonists and antagonists for this compound receptors is a cornerstone of research in this field.

-

Receptor Agonists and Antagonists: Systemic or local microinfusion of A1R agonists (e.g., N6-cyclopentylthis compound, CPA) or A2AR agonists (e.g., CGS-21680) is used to mimic the effects of endogenous this compound and study their impact on sleep architecture.[9][[“]] Conversely, antagonists like caffeine (non-selective A1R/A2AR antagonist) or more selective compounds (e.g., DPCPX for A1R, ZM-241385 for A2AR) are used to block adenosinergic signaling and promote wakefulness.[31][32][33][34]

-

Enzyme Inhibitors: Drugs that inhibit this compound kinase or this compound deaminase are used to increase endogenous this compound levels and study the resulting effects on sleep.

Genetic Models

The use of genetically modified animals, particularly mice, has been instrumental in dissecting the specific roles of this compound receptor subtypes.

-

Knockout Mice: Mice lacking the A1R or A2AR gene have been developed to study the necessity of these receptors for normal sleep regulation and the effects of sleep deprivation. For example, the arousal-promoting effects of caffeine are absent in A2AR knockout mice, demonstrating the critical role of this receptor in caffeine's mechanism of action.[3]

-

Transgenic Models: Mice that overexpress this compound kinase (Adk-tg) show reduced sleep and an impaired homeostatic response to sleep deprivation, highlighting the importance of this compound clearance in sleep regulation.[11][12][35][36][37]

This compound and Pathophysiology of Sleep

Dysregulation of the this compound system is implicated in various sleep-related conditions.

-

Sleep Deprivation: Prolonged wakefulness leads to a significant accumulation of extracellular this compound, which is thought to mediate many of the cognitive and physiological deficits associated with sleep loss.[15][38] This this compound buildup drives the intense sleep pressure and subsequent rebound in deep, slow-wave sleep observed during recovery.[2][5]

-

Sleep Disorders: While no drugs that specifically target the this compound system are currently approved for treating sleep disorders, the system remains a promising therapeutic target.[14][39] A functional polymorphism in the this compound deaminase (ADA) gene in humans is associated with individual differences in deep sleep duration and intensity, further linking this compound metabolism to sleep homeostasis.[2]

Therapeutic Implications and Drug Development

The central role of this compound in sleep homeostasis makes its receptors attractive targets for the development of novel hypnotics and wake-promoting agents.

-

Targeting A2A Receptors: A2A receptor agonists are potent sleep-inducers. However, their clinical use is hampered by cardiovascular side effects.[40] The development of allosteric modulators that enhance the signaling of endogenous this compound at A2A receptors may offer a more targeted approach with fewer side effects.[40] Conversely, A2A receptor antagonists are being explored for conditions of excessive sleepiness.[14]

-

Targeting A1 Receptors: While A1R agonists also promote sleep, their widespread expression and role in cardiovascular and renal function present significant challenges for systemic drug delivery.

-

Challenges and Future Directions: A key challenge is to develop drugs with high receptor subtype selectivity and favorable pharmacokinetic profiles that can cross the blood-brain barrier.[41] Future research will likely focus on developing brain-penetrant, selective A2A agonists or positive allosteric modulators for insomnia, and A2A antagonists for hypersomnia.

Conclusion

Endogenous this compound stands as a cornerstone of sleep homeostasis, acting as a direct neurochemical link between the metabolic cost of wakefulness and the restorative drive for sleep. Its accumulation in key brain regions during wakefulness and subsequent action on A1 and A2A receptors orchestrate a shift in the brain's neurochemical balance, favoring the inhibition of arousal systems and the activation of sleep-promoting circuits. The sophisticated experimental tools now available, from real-time biosensors to precise genetic models, continue to deepen our understanding of this elegant regulatory system. This knowledge provides a robust foundation for the rational design of novel therapeutics aimed at correcting sleep-wake disturbances by modulating the brain's natural sleep factor.

References

- Huang, Z. L., Urade, Y., & Hayaishi, O. (2011). The role of this compound in the regulation of sleep. Current Topics in Medicinal Chemistry, 11(8), 1047–1057. [Link]

- Reichert, C. F., Gabel, V., & Landolt, H. P. (2020). Sleep-Wake Regulation and Its Impact on Working Memory Performance: The Role of this compound. International Journal of Molecular Sciences, 21(15), 5557. [Link]

- Lazarus, M., Oishi, Y., Bjorness, T. E., & Greene, R. W. (2019). Gating and the Need for Sleep: Dissociable Effects of this compound A1 and A2A Receptors. Frontiers in Neuroscience, 13, 740. [Link]

- Landolt, H. P. (2008). Sleep homeostasis: a role for this compound in humans?. Biochemical pharmacology, 75(11), 2070–2079. [Link]

- Palchykova, S., Winsky-Sommerer, R., Shen, H. Y., Boison, D., Gerling, A., & Tobler, I. (2010). Manipulation of this compound kinase affects sleep regulation in mice. Journal of Neuroscience, 30(39), 13157–13165. [Link]

- Cunha, R. A. (2016). Caffeine and this compound. Journal of Alzheimer's Disease, 54(1), 3–25. [Link]

- Basheer, R., Strecker, R. E., Thakkar, M. M., & McCarley, R. W. (2004). This compound and sleep-wake regulation. Progress in neurobiology, 73(6), 379–396. [Link]

- Wikipedia contributors. (2024, January 5). Caffeine. In Wikipedia, The Free Encyclopedia. [Link]

- Lazarus, M., Oishi, Y., Bjorness, T. E., & Greene, R. W. (2019). Gating and the Need for Sleep: Dissociable Effects of this compound A1 and A2A Receptors. Frontiers in Neuroscience, 13, 740. [Link]

- Porkka-Heiskanen, T., & Kalinchuk, A. V. (2011). This compound, energy metabolism and sleep homeostasis. Sleep medicine reviews, 15(2), 123–135. [Link]

- Palchykova, S., Winsky-Sommerer, R., Shen, H. Y., Boison, D., Gerling, A., & Tobler, I. (2010). Manipulation of this compound kinase affects sleep regulation in mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(39), 13157–13165. [Link]

- Consensus.app. (n.d.).

- Chamberlin, N. L., Arrison, T. G., Saper, C. B., & Morairty, S. R. (2003). Disinhibition of ventrolateral preoptic area sleep-active neurons by this compound: A new mechanism for sleep promotion. Neuroscience, 123(2), 451-457. [Link]

- Palchykova, S., Winsky-Sommerer, R., Shen, H. Y., Boison, D., Gerling, A., & Tobler, I. (2010). Manipulation of this compound Kinase Affects Sleep Regulation in Mice. ZORA (Zurich Open Repository and Archive). [Link]

- ANT Neuro. (n.d.). Learn More About Sleep Research with EEG. [Link]

- Palchykova, S., Winsky-Sommerer, R., Shen, H. Y., Boison, D., Gerling, A., & Tobler, I. (2010). Manipulation of this compound Kinase Affects Sleep Regulation in Mice. Journal of Neuroscience, 30(39), 13157-13165. [Link]

- Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations.

- Wikipedia contributors. (2023, December 21). Ventrolateral preoptic nucleus. In Wikipedia, The Free Encyclopedia. [Link]

- Tarokh, L., & Carskadon, M. A. (2010). EEG recording and analysis for sleep research. Current protocols in neuroscience, Chapter 10, Unit 10.2. [Link]

- Achermann, P. (2009). EEG Analysis Applied to Sleep. Epileptologie, 26, 28-33. [Link]

- Schmitt, D., & O'Hara, B. F. (2013). This compound and Sleep Homeostasis in the Basal Forebrain.

- Anaclet, C., & Fuller, P. M. (2017). The Sleep-Promoting Ventrolateral Preoptic Nucleus: What Have We Learned over the Past 25 Years?. International journal of molecular sciences, 18(11), 2454. [Link]

- Chamberlin, N. L., Arrison, T. G., Saper, C. B., & Morairty, S. R. (2004). Disinhibition of ventrolateral preoptic area sleep-active neurons by this compound: a new mechanism for sleep promotion. Neuroscience, 123(2), 451–457. [Link]

- Reichert, C. F., Deboer, T., & Landolt, H. P. (2022). This compound, caffeine, and sleep-wake regulation: state of the science and perspectives. Journal of sleep research, 31(4), e13597. [Link]

- Jo, A., Choi, S., Lee, S. G., Kim, J., & Lee, J. (2022). Caffeine Mitigates this compound-Mediated Angiogenic Properties of Choroidal Endothelial Cells Through Antagonism of A 1 this compound Receptor and PI3K-AKT Axis. International journal of molecular sciences, 23(21), 13328. [Link]

- Gallopin, T., Luppi, P. H., Cauli, B., Urade, Y., Hayaishi, O., & Lambolez, B. (2005). This compound A2A receptors regulate the activity of sleep regulatory GABAergic neurons in the preoptic hypothalamus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(47), 10868–10877. [Link]

- Jagannath, A., Butler, R., & Peirson, S. N. (2023).

- Morairty, S. R., Rainnie, D. G., McCarley, R. W., & Greene, R. W. (2004). Effects of this compound on gabaergic synaptic inputs to identified ventrolateral preoptic neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(46), 10484–10491. [Link]

- Florian, C., Vecsey, C. G., Halassa, M. M., Haydon, P. G., & Abel, T. (2011). Astrocyte-derived this compound and A1 receptor activity contribute to sleep loss-induced deficits in hippocampal synaptic plasticity and memory in mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(19), 6956–6962. [Link]

- Menke, I. (2021). Treatment of Sleep Disorders with this compound Receptors. Journal of Sleep Disorders & Therapy, 10(5). [Link]

- Miao, Y., & McCammon, J. A. (2021). Pathways and Mechanism of Caffeine Binding to Human this compound A2A Receptor. Journal of chemical information and modeling, 61(5), 2463–2472. [Link]

- Asad, M., Hameed, M., & Hussain, S. (2022). The Role of EEG in the Diagnosis and Management of Patients with Sleep Disorders. Journal of Clinical & Experimental Cardiology, 13(10). [Link]

- Scammell, T. E., Gerashchenko, D. Y., Mochizuki, T., McCarthy, M. T., Estabrooke, I. V., Sears, C. A., Saper, C. B., Urade, Y., & Hayaishi, O. (2001). An this compound A2a agonist increases sleep and induces Fos in ventrolateral preoptic neurons. Neuroscience, 107(4), 653–663. [Link]

- Shigetomi, E., Sakai, K., & Koizumi, S. (2024). Extracellular ATP/adenosine dynamics in the brain and its role in health and disease. Neuropharmacology, 242, 109756. [Link]

- Reichert, C. F., Deboer, T., & Landolt, H. P. (2022). This compound, caffeine, and sleep-wake regulation: state of the science and perspectives. Journal of sleep research, 31(4), e13597. [Link]

- ResearchGate. (n.d.). Enhancing endogenous this compound A2A receptor signaling induces slow-wave sleep without affecting body temperature and cardiovascular function. [Link]

- Huang, Z. L., & Hayaishi, O. (2015). Roles of this compound and Its Receptors in Sleep-Wake Regulation. In Handbook of Experimental Pharmacology (Vol. 225, pp. 301-319). Springer. [Link]

- Jones, S. R., & Miller, G. W. (2014). Neurochemical Measurement of this compound in Discrete Brain Regions of Five Strains of Inbred Mice. PLoS ONE, 9(3), e92422. [Link]

- Huang, Z. L., Urade, Y., & Hayaishi, O. (2011). The Role of this compound in the Regulation of Sleep. Current Topics in Medicinal Chemistry, 11(8), 1047-1057. [Link]

- Kumar, S., & Hema, H. (2020). A review on analysis of sleep EEG signals. 2020 4th International Conference on Electronics, Communication and Aerospace Technology (ICECA), 1224-1229. [Link]

- Kumar, A., Singh, A., & Kumar, P. (2024).

- Urade, Y., & Hayaishi, O. (2011). This compound and Sleep. In The this compound Receptors (pp. 535-553). Humana Press. [Link]

- Pacheco, D. (2023, July 10). This compound and Sleep: Understanding Your Sleep Drive.

- Frenguelli, B. G., Llaudet, E., & Dale, N. (2003). Direct measurement of this compound release during hypoxia in the CA1 region of the rat hippocampal slice. Journal of neurophysiology, 90(4), 2213–2221. [Link]

- Dale, N. (2020). Real-time measurement of this compound and ATP release in the central nervous system. Purinergic Signalling, 16(4), 513-524. [Link]

- Wojcik, W. J., & Neff, N. H. (1982). This compound Measurement by a Rapid HPLC‐Fluorometric Method: Induced Changes of this compound Content in Regions of Rat Brain. Journal of neurochemistry, 39(1), 280-282. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sleep homeostasis: a role for this compound in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of this compound in the regulation of sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, energy metabolism and sleep homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and Sleep Homeostasis in the Basal Forebrain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and sleep-wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Gating and the Need for Sleep: Dissociable Effects of this compound A1 and A2A Receptors [frontiersin.org]

- 10. Gating and the Need for Sleep: Dissociable Effects of this compound A1 and A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manipulation of this compound kinase affects sleep regulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Manipulation of this compound Kinase Affects Sleep Regulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. longdom.org [longdom.org]

- 15. jneurosci.org [jneurosci.org]

- 16. Ventrolateral preoptic nucleus - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. Disinhibition of ventrolateral preoptic area sleep-active neurons by this compound: a new mechanism for sleep promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of this compound on gabaergic synaptic inputs to identified ventrolateral preoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound A2A receptors regulate the activity of sleep regulatory GABAergic neurons in the preoptic hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An this compound A2a agonist increases sleep and induces Fos in ventrolateral preoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neurochemical Measurement of this compound in Discrete Brain Regions of Five Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Measurement by a Rapid HPLC‐Fluorometric Method: Induced Changes of this compound Content in Regions of Rat Brain | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. ant-neuro.com [ant-neuro.com]

- 28. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. epi.ch [epi.ch]

- 30. The Role of EEG in the Diagnosis and Management of Patients with Sleep Disorders [scirp.org]

- 31. Caffeine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Caffeine - Wikipedia [en.wikipedia.org]

- 33. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. zora.uzh.ch [zora.uzh.ch]

- 36. jneurosci.org [jneurosci.org]

- 37. biorxiv.org [biorxiv.org]

- 38. Role of this compound A1 Receptor in Sleep Deprivation-Induced Neuroinflammation: Insights on Rapid Eye Movement Sleep and Fear Extinction Memory Recall in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 39. This compound, caffeine, and sleep–wake regulation: state of the science and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. sleepfoundation.org [sleepfoundation.org]

adenosine signaling pathways in neuronal tissue

An In-depth Technical Guide to Adenosine Signaling Pathways in Neuronal Tissue

Authored by a Senior Application Scientist

Foreword: this compound as the Universal Regulator of Neuronal Homeostasis

In the intricate landscape of the central nervous system (CNS), this compound stands out not as a classical neurotransmitter, but as a powerful and ubiquitous neuromodulator.[1][2] It is an endogenous purine nucleoside, the final breakdown product of this compound triphosphate (ATP), the cell's primary energy currency.[3][4] This direct link to cellular metabolism positions this compound as a "retaliatory metabolite"—a crucial signaling molecule that reports on the energetic state of the tissue.[3] When neuronal activity intensifies or metabolic stress occurs, extracellular this compound levels rise, triggering a cascade of events to restore homeostasis, primarily by suppressing neuronal excitability and reducing energy demand.[4][5]

This guide provides a comprehensive exploration of the core signaling pathways governed by this compound in neuronal tissue. We will delve into the distinct roles of the four this compound receptor subtypes, the downstream cascades they command, and the functional consequences for synaptic transmission and plasticity. Furthermore, we will present field-proven methodologies and detailed protocols, offering researchers, scientists, and drug development professionals a practical framework for investigating this critical signaling system. The overarching goal is not merely to describe these pathways but to explain the causal logic behind their function and the experimental choices made to elucidate them.

Chapter 1: The this compound Receptor Family: Four Subtypes, Distinct Functions

This compound exerts its profound effects on neuronal function by activating four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3][6] These receptors differ in their affinity for this compound, their tissue distribution, and the G-proteins they couple to, resulting in a complex and nuanced modulation of neuronal activity.[6][7][8]

The A1 Receptor (A1R): The Preeminent Inhibitory Force

The A1 receptor is the most abundant this compound receptor in the CNS, with high densities in the hippocampus, cortex, and cerebellum.[9] It possesses a high affinity for this compound, making it responsive to basal and moderately elevated levels of the nucleoside. Functionally, the A1R is overwhelmingly inhibitory.[1][9]

Molecular Signaling: The A1R primarily couples to inhibitory Gαi/o proteins.[6][10] Its activation triggers a multi-pronged signaling cascade to dampen neuronal activity:

-

Canonical Pathway - Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and consequently, decreased activity of Protein Kinase A (PKA).[4][10] This is a cornerstone of A1R-mediated inhibition.

-

Ion Channel Modulation: The dissociated Gβγ subunits directly interact with and modulate ion channels.[4][9]

-

Activation of K+ Channels: Gβγ activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential.[4][11]

-

Inhibition of Ca2+ Channels: At presynaptic terminals, Gβγ inhibits voltage-gated Ca2+ channels (N- and P/Q-type), reducing calcium influx and thereby curtailing the release of excitatory neurotransmitters like glutamate.[11][12][13]

-

-

Non-Canonical Pathway - Phospholipase C (PLC) Activation: Gβγ subunits can also stimulate PLC, which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), influencing a different subset of cellular processes.[4][9]

Caption: this compound A2A Receptor signaling, highlighting the opposition to Dopamine D2 signaling.

The A2B and A3 Receptors: Roles in High-Demand States

The A2B and A3 receptors have a lower affinity for this compound and are therefore thought to be activated primarily under conditions of significant metabolic stress or tissue injury, such as ischemia or intense neuroinflammation, when extracellular this compound levels are very high. [6][8][14]

-

A2B Receptors (A2BR): Couple to Gαs to increase cAMP and are implicated in astrogliosis and neuroinflammatory processes. [5][14]* A3 Receptors (A3R): Typically couple to Gαi, but their role in neuronal tissue is less defined than A1R and A2AR. They appear to play a complex, often pro-inflammatory or apoptotic role in some contexts, but can also be neuroprotective. [3][5][15]

Chapter 2: Functional Integration and Pathophysiological Relevance

The true power of this compound signaling lies in its ability to integrate and fine-tune neuronal circuits.

Modulation of Synaptic Plasticity

Synaptic plasticity, the cellular basis for learning and memory, is exquisitely sensitive to this compound. [16]* A1R and Long-Term Potentiation (LTP): By inhibiting presynaptic glutamate release and hyperpolarizing postsynaptic membranes, tonic activation of A1Rs acts as a brake on LTP induction. [17][18]Applying an A1R antagonist can therefore facilitate LTP. [18]* A2AR and LTP: Conversely, A2AR activation can facilitate LTP, likely by increasing NMDA receptor function through PKA-dependent mechanisms. [19][18]This dual control allows this compound to act as a "gate," setting the threshold for when and where synaptic connections are strengthened. [17]

Role in Neurodegeneration and Neuroinflammation

Dysregulation of this compound signaling is a key feature of many neurodegenerative diseases. [3][20]* Parkinson's Disease: The loss of dopamine in the striatum leads to an overactivity of the A2AR-mediated pathway. [21]Consequently, A2AR antagonists (like istradefylline) have been developed as a non-dopaminergic therapy to rebalance striatal output and improve motor control. [22][23]* Alzheimer's Disease: Evidence suggests A2ARs are involved in synaptic loss and neuroinflammation, making them a potential therapeutic target. [19]* Ischemia/Stroke: During ischemic events, massive this compound release provides potent neuroprotection, primarily through A1R activation, which reduces excitotoxicity. [5][24]

Chapter 3: Field-Proven Methodologies for Interrogating this compound Pathways

Studying this compound signaling requires a multi-faceted approach, from characterizing the receptor itself to measuring its functional impact on cellular and circuit-level physiology.

Receptor Characterization: Radioligand Binding Assays

Causality Behind the Method: Before testing functional effects, it is imperative to confirm the presence of the target receptor and determine the affinity of pharmacological tools. Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and the affinity (Kd) of a radiolabeled ligand, as well as the affinity (Ki) of unlabeled competitor compounds. [10]This ensures that subsequent functional experiments are performed with appropriate, validated ligand concentrations.

Table 1: Representative Binding Affinities (Ki) at Human this compound Receptors

| Compound | Receptor Target | Ki (nM) | Classification |

| DPCPX | A1R | ~0.5 - 2 | Antagonist |

| Theophylline | A1R / A2AR | ~5,000 - 10,000 | Non-selective Antagonist |

| ZM 241385 | A2AR | ~0.5 - 2 | Antagonist |

| NECA | All (A1, A2A, A2B, A3) | ~15 - 30 | Non-selective Agonist |

| CCPA | A1R | ~1 - 3 | Agonist |

| CGS 21680 | A2AR | ~20 - 40 | Agonist |

Note: Ki values are approximate and can vary based on assay conditions.

Detailed Protocol: Competitive Radioligand Binding Assay for A1R

This protocol describes how to determine the Ki of an unlabeled test compound at the A1 receptor using [³H]DPCPX, a selective antagonist radioligand.

-

Membrane Preparation (Self-Validating System):

-

Rationale: Assays are performed on isolated cell membranes, which are enriched with the target GPCRs, removing soluble intracellular components that could interfere with the assay.

-

Steps:

-

Homogenize neuronal tissue (e.g., rat cortex) or cells expressing the A1R in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). [25] 2. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris. [25] 3. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. [25] 4. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). [25]Store at -80°C.

-

-

-

Assay Setup:

-

Rationale: The assay measures the ability of a "cold" (unlabeled) test compound to compete with a "hot" (radiolabeled) ligand for binding to the receptor.

-

Steps:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [³H]DPCPX + Buffer.

-

Non-Specific Binding (NSB): Membranes + [³H]DPCPX + a saturating concentration of a non-radiolabeled A1R ligand (e.g., 10 µM Theophylline) to block all specific binding. [10] * Competition: Membranes + [³H]DPCPX + each concentration of the test compound.

-

-

Add a fixed concentration of [³H]DPCPX to all wells (typically at or near its Kd, e.g., 1-2 nM). [10] 4. Initiate the binding reaction by adding the membrane preparation (e.g., 50-100 µg protein/well).

-

-

-

Incubation and Filtration:

-

Rationale: The reaction is allowed to reach equilibrium. Rapid filtration is crucial to separate the receptor-bound radioligand from the unbound radioligand before equilibrium can shift. Polyethylenimine (PEI) pre-treatment of filters reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber. [26] * Steps:

-

Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation. [25] 2. Rapidly terminate the reaction by vacuum filtration through a 96-well filter mat (e.g., GF/C) pre-soaked in 0.3% PEI. [25] 3. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand. [10]

-

-

-

Counting and Data Analysis:

-

Rationale: Scintillation counting quantifies the radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.

-

Steps:

-

Dry the filter mat, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

-

-

Sources

- 1. This compound as a neuromodulator and as a homeostatic regulator in the nervous system: different roles, different sources and different receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound Receptors in Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a neuromodulator in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of this compound on short‐term synaptic plasticity in mouse piriform cortex in vitro: this compound acts as a high‐pass filter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Extracellular this compound in Chemical Neurotransmission in the Hippocampus and Basal Ganglia: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Different roles of this compound A1, A2A and A3 receptors in controlling kainate-induced toxicity in cortical cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound and Cortical Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 19. A2A this compound Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. search.library.uvic.ca [search.library.uvic.ca]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. This compound A(1) receptors in the central nervous system: their functions in health and disease, and possible elucidation by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Radioligand Binding Assays for this compound Receptors [ouci.dntb.gov.ua]

The Neuromodulatory Role of Adenosine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenosine, a ubiquitous purine nucleoside, functions as a critical homeostatic and neuromodulatory molecule in the central nervous system (CNS). Its multifaceted roles in regulating neuronal excitability, synaptic transmission, and glial function are pivotal in both physiological processes and the pathophysiology of numerous neurological disorders. This in-depth technical guide provides a comprehensive overview of this compound's function as a neuromodulator, designed for researchers, scientists, and drug development professionals. We will explore the molecular mechanisms of this compound signaling, from its synthesis and release to its interaction with a family of G protein-coupled receptors. Furthermore, this guide will delve into the physiological significance of adenosinergic signaling in key brain functions such as sleep-wake cycles and neuroprotection, and its implication in diseases like epilepsy and Parkinson's disease. A significant portion of this document is dedicated to detailing the experimental methodologies employed to investigate this compound's neuromodulatory actions, providing both theoretical grounding and practical, step-by-step protocols. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for advancing our understanding of this compound and a catalyst for the development of novel therapeutics targeting this crucial signaling system.

I. The this compound System: A Master Regulator of Neural Function

This compound is a unique signaling molecule that is not stored in and released from synaptic vesicles in the classical manner of neurotransmitters. Instead, its extracellular concentration is tightly regulated by cellular metabolic state, neuronal activity, and the enzymatic machinery responsible for its synthesis and degradation.[1][2] This dynamic regulation positions this compound as a key integrator of metabolic and neural information, allowing it to fine-tune neuronal communication and maintain homeostasis within the brain.[3]

A. Synthesis, Release, and Metabolism of this compound

Extracellular this compound originates from two primary sources:

-

Intracellular Formation and Transport: this compound is formed intracellularly through the hydrolysis of S-adenosylhomocysteine or the dephosphorylation of this compound monophosphate (AMP) by 5'-nucleotidases. It is then released into the extracellular space via bidirectional equilibrative nucleoside transporters (ENTs).[4]

-

Extracellular Formation: this compound triphosphate (ATP), often co-released with neurotransmitters, is rapidly hydrolyzed to this compound in the extracellular space by a cascade of ectonucleotidases.[4]

Once in the extracellular space, this compound's actions are terminated by its reuptake into cells through ENTs or by enzymatic degradation. The primary enzyme responsible for this compound clearance is This compound kinase (ADK) , which phosphorylates this compound to AMP. Another key enzyme is This compound deaminase (ADA) , which converts this compound to inosine.[1] The activity of these enzymes is critical in maintaining the low basal extracellular this compound concentrations.

B. This compound Receptors: The Gatekeepers of Adenosinergic Signaling

This compound exerts its neuromodulatory effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][5] These receptors exhibit distinct affinities for this compound, are differentially distributed throughout the brain, and couple to different G proteins to initiate downstream signaling cascades.

-